molecular formula C25H23N7O3 B2634061 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942012-92-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2634061
CAS No.: 942012-92-2
M. Wt: 469.505
InChI Key: WZXOOUIDGZNGDV-UITAMQMPSA-N
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Description

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a heterocyclic hybrid molecule with a complex architecture (Figure 1). Its key structural features include:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxyphenyl moiety known for enhancing pharmacokinetic properties, including metabolic stability and membrane permeability .
  • Triazolo[4,5-d]pyrimidin-7-yl core: A nitrogen-rich bicyclic system frequently employed in kinase inhibitors and anticancer agents due to its ability to mimic purine bases.
  • Piperazine linker: A flexible spacer improving solubility and enabling optimal spatial arrangement for target binding.

Synthetic routes for analogous compounds (e.g., triazole-pyrazole hybrids) often involve Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or coupling reactions using triazenylpyrazole precursors . Crystallographic tools like SHELXL and Mercury CSD are critical for structural validation and analyzing intermolecular interactions .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-17-2-6-19(7-3-17)32-25-23(28-29-32)24(26-15-27-25)31-12-10-30(11-13-31)22(33)9-5-18-4-8-20-21(14-18)35-16-34-20/h2-9,14-15H,10-13,16H2,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOOUIDGZNGDV-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety, a triazolopyrimidine scaffold, and a piperazine ring. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3, with a molecular weight of approximately 396.46 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has shown significant activity against:

Cell LineIC50 (µM)
HeLa0.038
A5490.043
HT290.030
MDA-MB-2310.430

These results indicate that the compound is particularly potent against cervical cancer (HeLa) and colorectal cancer (HT29) cell lines compared to breast cancer (MDA-MB-231) cells .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin assembly. Studies have demonstrated that it is more effective than the known microtubule inhibitor combretastatin A-4 (CA-4), suggesting a novel mechanism for disrupting microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Benzo[d][1,3]dioxole Moiety : This group is known for enhancing lipophilicity and cellular uptake.
  • Triazolopyrimidine Scaffold : Variations in substituents on this scaffold significantly affect potency; for instance, modifications at the 7-position have been shown to enhance antiproliferative activity .
  • Piperazine Ring : This moiety contributes to receptor binding and may influence pharmacokinetic properties.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where modifications to the triazolopyrimidine core led to varying degrees of antiproliferative activity. For instance:

  • Compound 4 : Exhibited an IC50 value of 60 nM against HeLa cells.
  • Compound 5 : Demonstrated reduced activity with an IC50 value exceeding 10 µM against multiple cancer cell lines.

These findings underscore the importance of structural modifications in optimizing biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Structural Features Key Differences from Target Compound Biological Activity (If Reported)
Target Compound Benzo[d][1,3]dioxol, triazolo[4,5-d]pyrimidine, piperazine, (Z)-propenone N/A Not explicitly reported
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine core, p-tolyl, hydrazine substituent Replaces triazole with pyrazole; lacks benzo[d][1,3]dioxol and propenone groups Not reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () Benzo[d][1,3]dioxol, pyrazole ring Lacks triazolopyrimidine and piperazine; includes tert-butyl group Anticonvulsant activity
Ethyl (E)-1-(3,5-difluorobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate () Triazene-pyrazole hybrid, fluorinated benzyl group Uses triazene instead of triazole; lacks piperazine and propenone Synthetic intermediate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives () Fused pyrazole-triazole-pyrimidine system Different triazole-pyrimidine connectivity; lacks benzo[d][1,3]dioxol and piperazine Isomerization behavior studied

Functional and Pharmacological Insights

Triazolopyrimidine vs. Pyrazolopyrimidine Cores :

  • The triazolo[4,5-d]pyrimidine in the target compound may offer enhanced π-π stacking and hydrogen-bonding capabilities compared to pyrazolo[3,4-d]pyrimidine derivatives () due to its additional nitrogen atom .
  • Isomerization studies (e.g., ) suggest that triazole positioning (e.g., [1,2,4] vs. [1,5-c]) significantly impacts molecular conformation and target affinity .

Role of Piperazine Linker: The piperazine moiety in the target compound improves solubility and bioavailability compared to non-linked analogues (e.g., ’s pyrazole derivatives) .

Benzo[d][1,3]dioxol Group :

  • Shared with ’s anticonvulsant compound, this group likely contributes to metabolic stability and CNS penetration, though the target’s triazolopyrimidine core may redirect its pharmacological profile toward kinase inhibition .

Propenone Group: The (Z)-configured α,β-unsaturated ketone distinguishes the target from non-enone analogues (e.g., ’s triazene derivatives).

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a triazolo[4,5-d]pyrimidine core (known for kinase inhibition), a piperazine linker (enhancing solubility and conformational flexibility), and a benzo[d][1,3]dioxole moiety (associated with metabolic stability and receptor binding). The (Z)-configured prop-2-en-1-one group may contribute to electrophilic reactivity, enabling covalent interactions with biological targets. These features are common in anticancer and antimicrobial agents .

Methodological Insight : Prioritize structure-activity relationship (SAR) studies by systematically modifying each moiety (e.g., substituting the p-tolyl group with electron-withdrawing groups) and evaluating changes in bioactivity.

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Preparation of the triazolo[4,5-d]pyrimidine core via cyclocondensation of amidines with nitriles.
  • Step 2 : Functionalization at the 7-position with a piperazine group using nucleophilic substitution.
  • Step 3 : Coupling the benzo[d][1,3]dioxole-prop-2-en-1-one moiety via a Michael addition or Pd-catalyzed cross-coupling .

Key Reagents : Use DMF as a solvent for cyclocondensation and Pd(PPh₃)₄ for cross-coupling. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized analytically?

  • 1H/13C NMR : Confirm regiochemistry of the triazole-pyrimidine core and (Z)-configuration of the enone.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, which influence stability and solubility.
  • HRMS : Verify molecular weight and purity .

Advanced Research Questions

Q. How does crystal packing affect the compound’s physicochemical properties?

In related triazolo-pyrimidine derivatives, intramolecular C–H⋯N hydrogen bonds stabilize the molecular conformation, while intermolecular N–H⋯N bonds create supramolecular chains. These interactions impact solubility, melting point, and bioavailability. Use DFT calculations (B3LYP/6-311G(d,p)) to model electrostatic potential surfaces and predict packing behavior .

Q. What strategies optimize synthetic yield and purity?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize reaction time, temperature, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility in multi-step syntheses .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate enantiopure fractions .

Q. How can contradictory biological data be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across assays) may arise from differences in cell permeability or assay conditions. Conduct:

  • Comparative studies : Test the compound alongside analogs (e.g., 3-ethyl-triazolo-pyrimidine derivatives) under standardized conditions.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What computational methods predict the compound’s mechanism of action?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Molecular Dynamics (MD) : Simulate binding kinetics to receptors (e.g., 1 µs simulations in GROMACS) to identify critical interactions .

Q. How is toxicity evaluated in preclinical studies?

  • In vitro assays : Measure cytotoxicity (MTT assay) in HEK293 and HepG2 cells.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Structure-toxicity relationships : Replace the benzo[d][1,3]dioxole group with less metabolically labile moieties (e.g., fluorinated aromatics) to reduce hepatotoxicity .

Q. How can stability under physiological conditions be improved?

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours. Monitor degradation via LC-MS.
  • Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability .

Q. What modifications enhance pharmacokinetic properties?

  • Prodrug design : Introduce ester groups at the enone position for slow hydrolysis in vivo.
  • LogP optimization : Replace the dodecyl chain (if present) with shorter alkyl groups to balance lipophilicity and solubility .

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